Bisphenol A-d6

Analytical Chemistry Isotope Dilution Mass Spectrometry Quality Control

Bisphenol A-d6 (CAS 86588-58-1) is a deuterated isotopologue delivering a +6 Da mass shift—essential for accurate BPA quantitation in LC-MS/MS and GC-MS methods. It corrects matrix effects and ionization variability without the chromatographic separation risks of higher-mass analogs. Validated for sub-0.03 ng/mL detection limits in human serum and urine, this internal standard is ideal for epidemiological, environmental, and metabolic tracing studies. Choose the d6-label for a cost-optimized balance of co-elution fidelity and spectral resolution in routine and high-sensitivity assays.

Molecular Formula C15H16O2
Molecular Weight 234.32 g/mol
CAS No. 86588-58-1
Cat. No. B028192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisphenol A-d6
CAS86588-58-1
Synonyms4,4’-[1-(Methyl-d3)ethylidene-2,2,2-d3]bisphenol;  2,2-Bis(4-hydroxyphenyl)propane-d6;  (4,4’-Dihydroxydiphenyl)dimethylmethane-d6;  4,4’-(Isopropylidene-d6)diphenol; 
Molecular FormulaC15H16O2
Molecular Weight234.32 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
InChIInChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3/i1D3,2D3
InChIKeyIISBACLAFKSPIT-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bisphenol A-d6 (CAS 86588-58-1): A Deuterated Analytical Internal Standard for BPA Quantitation


Bisphenol A-d6 (CAS 86588-58-1) is a deuterium-labeled isotopologue of Bisphenol A (BPA), where six hydrogen atoms in the methyl groups are replaced with deuterium, resulting in a molecular formula of C₁₅H₁₀D₆O₂ and a molecular weight of 234.32 g/mol . It is a stable isotope-labeled internal standard (SIL-IS) primarily utilized for the precise quantitation of BPA in complex biological and environmental matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) [1]. As a research chemical, it is supplied with a typical chemical purity of ≥98% and isotopic enrichment of 98 atom % D, ensuring its suitability for sensitive analytical method development [2]. Its near-identical physicochemical behavior to native BPA, coupled with a distinct +6 Da mass shift, enables accurate correction for matrix effects and analyte loss during sample preparation .

Why Bisphenol A-d6 is Not Interchangeable with Other BPA Isotopologues (d8, d16) or Unlabeled BPA


The quantitation of Bisphenol A in biological matrices using LC-MS/MS requires a chemically identical internal standard to correct for variable ionization efficiency and matrix suppression [1]. Unlabeled BPA cannot serve this purpose as it is indistinguishable from the analyte. While other deuterated BPA standards exist, such as Bisphenol A-d8 (CAS 92739-58-7) and Bisphenol A-d16 (CAS 96210-87-6) , their use as internal standards is not equivalent. The Bisphenol A-d6 isotopologue offers a specific balance between chromatographic co-elution, minimal isotopic interference, and cost-effectiveness for many routine analytical methods. The +6 Da mass shift is often sufficient to separate the internal standard peak from the native analyte peak in complex spectra, whereas higher mass shifts (e.g., +16 Da from d16-BPA) are sometimes unnecessary and may increase the risk of chromatographic separation differences due to the inverse isotope effect . Selecting the d6-analog over d8 or d16 may be optimal for specific MS/MS transition monitoring where the selected fragment retains the isotopic label, a determination that must be validated per assay.

Quantitative Evidence for Bisphenol A-d6 (86588-58-1) Selection


High Isotopic Purity (98 atom % D) Ensures Minimal Interference in LC-MS/MS Quantitation

The isotopic purity of Bisphenol A-d6 is a critical quality attribute for its use as an internal standard. Commercially available Bisphenol A-d6 (CAS 86588-58-1) is specified with an isotopic purity of 98 atom % D . This high level of deuterium enrichment minimizes the presence of unlabeled BPA (BPA-d0) in the standard, which would otherwise contribute to the analyte signal and cause an overestimation of BPA concentration in the sample, a common source of systematic error in isotope dilution mass spectrometry (IDMS). In contrast, lower purity isotopic standards may contain >5% protiated impurity, directly impacting the accuracy of the analytical method.

Analytical Chemistry Isotope Dilution Mass Spectrometry Quality Control

Precise Quantitation of Conjugated BPA in Biological Fluids via Bisphenol A-d6 β-D-Glucuronide

A direct application demonstrating the unique utility of the Bisphenol A-d6 scaffold is its use as a labeled internal standard for the quantitation of conjugated BPA metabolites. In a validated method for human urine analysis, Bisphenol A-d6 β-D-glucuronide was added to samples prior to enzymatic deconjugation [1]. This allowed for the optimization of the enzymatic reaction and an accurate determination of conjugated BPA concentration. The method achieved a very low method detection limit (MDL) of 0.027 ng/mL for BPA [1]. In contrast, using a non-labeled BPA-glucuronide internal standard or a different isotopologue would not provide the same specificity for monitoring the deconjugation efficiency, as the unlabeled standard would be indistinguishable from the native metabolite.

Biomonitoring Endocrinology Toxicology

Accurate Analysis of BPA in Maternal and Umbilical Cord Blood Serum Using d6-Labeled Internal Standard

In a study to quantify BPA in human maternal and umbilical cord blood serum, a method was developed using Bisphenol A-d6 β-glucuronide as an internal standard for conjugated BPA [1]. The method achieved a method detection limit (MDL) of 0.026 ng/mL and a limit of quantitation (LOQ) of 0.087 ng/mL for BPA [1]. The use of this d6-labeled internal standard was crucial for accurately measuring the very low concentrations of conjugated BPA present in these critical biological matrices, where only 2 of 12 mid-pregnancy serum samples contained quantifiable amounts [1]. This contrasts with methods that only measure free BPA or use less suitable internal standards, which would fail to provide a complete picture of fetal and maternal exposure.

Perinatal Exposure Biomonitoring Clinical Chemistry

Validated Applications of Bisphenol A-d6 (CAS 86588-58-1) in Research and Industry


Human Biomonitoring and Epidemiological Studies

Bisphenol A-d6 is the internal standard of choice for developing and validating LC-MS/MS and GC-MS methods to quantify both free and total Bisphenol A (BPA) in complex human biofluids such as urine and blood serum. Its use is critical for achieving the sub-ng/mL detection limits required to accurately assess background population exposure levels and to investigate links between BPA exposure and health outcomes in epidemiological studies [1]. The quantitative evidence demonstrates its enabling role in methods achieving MDLs as low as 0.026 ng/mL in serum [2] and 0.027 ng/mL in urine [3], which are essential for detecting BPA in the majority of the population.

Perinatal and Developmental Toxicology Research

The compound's derivative, Bisphenol A-d6 β-D-glucuronide, is uniquely suited for accurately measuring conjugated BPA metabolites in maternal and umbilical cord blood. This application is vital for understanding fetal exposure to BPA, as demonstrated in a validated method that precisely quantified BPA in paired maternal and cord serum samples [2]. This capability is not replicable with unlabeled standards and is a specific strength of the d6-labeled compound for studying vulnerable developmental stages.

Environmental Fate and Metabolite Tracking

While not the focus of the core evidence, the compound's +6 Da mass shift enables its use as a tracer in environmental fate studies or in vitro/in vivo experiments to track the metabolism and distribution of BPA. Its distinct isotopic signature allows for differentiation from naturally occurring BPA in complex environmental samples (e.g., wastewater, soil) or biological tissues , providing a tool for studying degradation pathways and metabolite formation.

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